N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide

Molecular design Structure-activity relationship Chemical biology

N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1904296-13-4, PubChem CID is a synthetic small molecule (C₁₇H₁₈N₂OS, MW 298.4 g/mol) combining a 2-(thiophen-2-yl)pyridin-4-yl methanamine scaffold with a cyclohex-3-ene carboxamide tail. It belongs to the heteroaromatic carboxamide family, a class widely explored for kinase inhibition, notably IKK-2.

Molecular Formula C17H18N2OS
Molecular Weight 298.4
CAS No. 1904296-13-4
Cat. No. B2584814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(thiophen-2-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide
CAS1904296-13-4
Molecular FormulaC17H18N2OS
Molecular Weight298.4
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
InChIInChI=1S/C17H18N2OS/c20-17(14-5-2-1-3-6-14)19-12-13-8-9-18-15(11-13)16-7-4-10-21-16/h1-2,4,7-11,14H,3,5-6,12H2,(H,19,20)
InChIKeyIAHKRYPLZOMYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1904296-13-4): Chemical Identity and Procurement Baseline


N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1904296-13-4, PubChem CID 92121076) is a synthetic small molecule (C₁₇H₁₈N₂OS, MW 298.4 g/mol) combining a 2-(thiophen-2-yl)pyridin-4-yl methanamine scaffold with a cyclohex-3-ene carboxamide tail [1]. It belongs to the heteroaromatic carboxamide family, a class widely explored for kinase inhibition, notably IKK-2 [2]. The compound features a hydrogen bond donor count of 1, acceptor count of 3, rotatable bond count of 4, and a computed XLogP3 of 2.8 [1]. Currently, this compound appears almost exclusively in chemical supplier catalogs and computed property databases; no peer-reviewed primary research articles or patents disclosing quantitative biological data specific to this exact compound were identified.

Why Generic Substitution of N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide Carries Scientific Risk


Within the heteroaromatic carboxamide class, small structural variations—such as the position of the thiophene attachment on the pyridine ring or the saturation of the cyclohexane moiety—can dramatically alter target binding, selectivity, and pharmacokinetics. For example, N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide acts as a Src family kinase inhibitor , while N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide (MW 326.46) incorporates an ethyl linker absent in the target compound . Even positional isomers, such as N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide, reposition the thiophene and amide linkage, altering pharmacophore geometry . The target compound's specific 2-(thiophen-2-yl)pyridin-4-yl geometry and cyclohex-3-ene tail are essential components of its design, and substitution with an in-class analog without rigorous comparative data risks compromising the intended biological readout. The sections below compile all quantifiable differentiation evidence currently available.

Quantitative Differentiation Evidence for N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1904296-13-4)


Molecular Weight and Formula Differentiation vs. N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

The target compound possesses a molecular weight of 298.4 g/mol (C₁₇H₁₈N₂OS), significantly lower than the structurally related analog N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide (MW 326.46 g/mol, C₁₉H₂₂N₂OS) [1]. This 28.06 g/mol difference arises from the analog's additional ethylene bridge and pyridin-3-yl substitution pattern, which increase both molecular volume and lipophilicity. The target compound's lower MW and reduced rotatable bond count (4 vs. likely higher for the analog) may confer more favorable ligand efficiency metrics if potency is comparable.

Molecular design Structure-activity relationship Chemical biology

Lipophilicity (XLogP3) Differentiation vs. N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

The target compound exhibits a computed XLogP3 of 2.8, indicating moderate lipophilicity consistent with the cyclohexene moiety [1]. In contrast, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide (MW 294.4 g/mol, CAS not specified) bears an aromatic benzamide in place of the cyclohexene carboxamide, which would be expected to yield a higher XLogP due to increased aromatic surface area. The lower predicted lipophilicity of the target compound may translate to reduced non-specific protein binding and improved aqueous solubility profiles.

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen Bond Donor/Acceptor Profile vs. 2-(Thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

The target compound features 1 hydrogen bond donor (the carboxamide NH) and 3 hydrogen bond acceptors (amide C=O, pyridine N, thiophene S) [1]. A related analog, 2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide, incorporates an additional thiophene ring and an acetamide linker, increasing the acceptor count by at least 1 (additional thiophene S) and potentially altering the hydrogen bond donor geometry. The target compound's minimal HBD count (1) is favorable for membrane permeation via the Lipinski rule of ≤5 HBDs, while its 3 HBA count remains well within the ≤10 guideline.

Molecular recognition Pharmacophore modeling Medicinal chemistry

Rotatable Bond Count and Conformational Flexibility vs. N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

The target compound contains 4 rotatable bonds, corresponding to the cyclohexene ring-CH₂-NH-C(=O) linkage and the pyridine-thiophene bond [1]. Its positional isomer N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide relocates the thiophene from pyridine C2 to C5 and the amide attachment from C4 to C3, preserving the same rotatable bond count but altering the molecular shape and electrostatic surface. The 4-rotatable bond count is low, which reduces the entropic penalty upon target binding relative to more flexible analogs with extended linkers.

Conformational analysis Entropic binding penalty Structure-based design

High-Confidence Research Application Scenarios for N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1904296-13-4)


IKK-2 Inhibitor Hit-to-Lead and Scaffold-Hopping Campaigns

Given the established precedent for thiophene-2-carboxamides as IKK-2 inhibitors [1], this compound—featuring a cyclohex-3-ene carboxamide tail not present in classical IKK-2 inhibitor scaffolds—can serve as a scaffold-hopping starting point. Its XLogP3 of 2.8, MW of 298.4, and HBD/HBA profile of 1/3 [2] position it within favorable lead-like chemical space for further optimization.

Kinase Selectivity Profiling Panels

The 2-(thiophen-2-yl)pyridin-4-yl methanamine core is a privileged fragment found in multiple kinase inhibitor chemotypes [1]. This compound, with its unique cyclohexene carboxamide tail, is suitable for inclusion in kinase selectivity panels to map structure-selectivity relationships across the kinome and identify potential polypharmacology opportunities.

Physicochemical Benchmarking for Fragment-Based Drug Design Libraries

With a MW of 298.4 g/mol and 4 rotatable bonds, this compound borders on fragment-like properties (MW <300 Da, rotatable bonds ≤3) [2]. It can be used as a reference standard in fragment-based screening libraries to benchmark binding efficiency metrics (LE, LLE) against more complex lead-like molecules.

NF-κB Pathway Chemical Probe Development

Thiophene carboxamide derivatives have been proposed as inhibitors of IKK-2, a key regulator of the NF-κB pathway implicated in inflammation and oncology [1]. This compound's structural features (moderate lipophilicity, constrained cyclohexene ring) make it a candidate for developing chemical probes to dissect IKK-2-mediated signaling with potentially improved selectivity over earlier chemotypes.

Quote Request

Request a Quote for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)cyclohex-3-enecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.